Equilin methyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(9R,13R,14R)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17H,3,7-10H2,1-2H3/t15-,17+,19+/m0/s1 |
InChI Key |
DOLVDOAPSINHRR-KVSKMBFKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OC)[C@H]1CCC2=O |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2=O |
Origin of Product |
United States |
Fundamental Research Context of Equilin Methyl Ether
Stereochemical and Structural Considerations in Equilin (B196234) Methyl Ether Analogs
The structure of equilin methyl ether is defined by its core tetracyclic steroid framework, which it shares with its parent compound, equilin. This framework consists of four fused rings (A, B, C, and D). A key distinguishing feature of the equilin class of steroids is the presence of a double bond in the B-ring between carbons 7 and 8, in addition to the aromatic A-ring. This contrasts with its close relative, equilenin (B1671562), which possesses a fully aromatic naphthalene (B1677914) system across its A and B rings. The methylation at the 3-hydroxyl position yields equilin 3-methyl ether.
The stereochemistry of the molecule is crucial, with several chiral centers dictating its three-dimensional shape. The C/D ring juncture in these steroids can lead to stereoisomers, a challenge that must be addressed in synthetic chemistry to isolate the desired biologically relevant form. vulcanchem.com
Table 1: Structural Comparison of Equilin and Related Steroid Ethers
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| Equilin | C₁₈H₂₀O₂ | Aromatic A-ring; Δ⁷ double bond in B-ring; Hydroxyl group at C3. researchgate.net |
| Equilenin | C₁₈H₁₈O₂ | Naphthalene system (aromatic A and B rings); Hydroxyl group at C3. vulcanchem.comresearchgate.net |
| This compound | C₁₉H₂₂O₂ | Aromatic A-ring; Δ⁷ double bond in B-ring; Methoxy (B1213986) group at C3. |
| Equilenin Methyl Ether | C₁₉H₂₀O₂ | Naphthalene system (aromatic A and B rings); Methoxy group at C3. vulcanchem.com |
Historical Development of Synthetic Approaches to this compound
The synthesis of equilin and its derivatives is historically linked to the synthesis of equilenin, which was the first steroid to be completely synthesized. This landmark achievement was accomplished by Bachmann and Wilds in 1940 and involved the resolution of stereoisomers. vulcanchem.com This foundational work paved the way for accessing related steroid structures.
Early synthetic strategies often used equilenin as a starting material to produce equilin. cdnsciencepub.com One notable approach involved the reduction of equilenin methyl ether derivatives. cdnsciencepub.com For example, prolonged reduction of equilenin methyl ether with lithium and t-butanol in liquid ammonia (B1221849) was found to yield tetrahydro compounds, which could then be converted to estra-1,3,5(10),7-tetraenes, the core ring system of equilin. cdnsciencepub.com A more direct synthesis was later developed where protecting the C17-keto group of equilenin as a ketal allowed for a more selective reduction of the B-ring with an alkali metal in liquid ammonia, yielding equilin directly after hydrolysis. cdnsciencepub.com
The methylation of the C3-hydroxyl group is a more straightforward transformation. Standard laboratory procedures for forming methyl ethers, known as Williamson ether synthesis, can be applied. This typically involves treating the parent steroid (equilin) with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. vulcanchem.com While specific published syntheses focusing solely on this compound are scarce, the methodologies are well-established from the synthesis of analogous compounds, such as estrone (B1671321) 3-methyl ether, which serves as a key intermediate in the synthesis of other estrogen derivatives. pmarketresearch.comwikipedia.org
Table 2: Milestones in the Synthesis of Equilin and Related Compounds
| Milestone | Key Researchers/Year | Description of Method |
|---|---|---|
| First Total Synthesis of Equilenin | Bachmann and Wilds, 1940 | A multi-step total synthesis that required the resolution of stereoisomers to obtain the natural form. vulcanchem.com |
| Synthesis of Equilin from Equilenin | Various researchers | Early methods involved the reduction of equilenin methyl ether derivatives with lithium in liquid ammonia. cdnsciencepub.com |
| Direct Reduction of Equilenin to Equilin | Wilds and Nelson (pre-1953), further developed by others | A direct synthesis involving the protection of the C17-ketone followed by alkali metal/ammonia reduction of the B-ring. cdnsciencepub.com |
Theoretical Frameworks for Estrogenic Steroid Ether Chemistry
The study of estrogenic steroid ethers like this compound is grounded in several key theoretical concepts of medicinal and organic chemistry. A primary framework is the structure-activity relationship (SAR), which seeks to correlate a molecule's chemical structure with its biological activity. For steroids, the rigid, three-dimensional shape of the fused ring system is paramount for binding to specific protein receptors. The introduction of a methyl ether at the C3 position in place of a hydroxyl group significantly alters the molecule's properties. It removes the acidic proton of the phenol, eliminates its hydrogen-bond donating ability, and increases its lipophilicity. These changes can profoundly affect how the molecule interacts with biological targets.
Another important theoretical context is the role of such ethers in metabolism. In vivo, estrogens can be metabolized into catechol derivatives (containing two adjacent hydroxyl groups on the aromatic ring), such as 2-hydroxyequilin. vulcanchem.comnih.gov These catechols can then be methylated by enzymes like catechol-O-methyltransferase (COMT) to form methoxy derivatives. vulcanchem.com Therefore, this compound and its analogs are studied as potential endogenous metabolites. From a chemical theory perspective, the conversion of a catechol to a methoxy ether is significant. The catechol form can be susceptible to oxidation, potentially leading to the formation of reactive quinone species. The methylation to a stable ether group is believed to reduce this redox cycling, thereby potentially lowering the risk of oxidative damage. vulcanchem.com This metabolic pathway highlights the theoretical importance of the ether linkage in modulating the chemical reactivity and downstream effects of steroidal estrogens.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Hydroxyequilenin |
| 2-Hydroxyequilin |
| 2-Methoxyequilin |
| Dimethyl sulfate |
| Equilenin |
| Equilenin methyl ether |
| Equilin |
| This compound |
| Estrone |
| Estrone 3-methyl ether |
| Lithium |
| Mestranol |
| Methyl iodide |
Synthetic Methodologies for Equilin Methyl Ether and Its Derivatives
Strategies for Total Synthesis of Equilin (B196234) Methyl Ether
Total synthesis provides a versatile platform to construct the equilin skeleton and allows for the introduction of structural modifications that are not accessible from natural sources. Key challenges in the total synthesis of such steroidal systems include the construction of the tetracyclic core and the precise control of stereochemistry at multiple chiral centers.
The control of stereochemistry is paramount in steroid synthesis due to the presence of multiple stereocenters in the target molecule. Early total syntheses often relied on the separation of stereoisomers, a method that can be inefficient. vulcanchem.com Modern synthetic chemistry emphasizes stereoselective reactions that preferentially form one stereoisomer over others. numberanalytics.com
Several stereoselective strategies have been applied to the synthesis of equilin and its analogs. One approach involves the use of optically active starting materials to guide the stereochemical outcome of subsequent reactions. For instance, the conjugate addition of m-methoxybenzylmagnesium chloride to optically active enones has been used to produce key tricyclic ketones with good stereocontrol, which are then cyclized to form the steroid's A, B, and C rings. researchgate.net Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer. An example is the asymmetric cyclization of a triketone intermediate using an L-proline-derived organocatalyst to produce optically active (-)-bisdehydroestrone methyl ether, a related steroidal compound. researchgate.net In the synthesis of the related estradiol (B170435) methyl ether, a domino Michael/aldol (B89426) reaction mediated by a chiral diphenylprolinol silyl (B83357) ether organocatalyst has been used to construct a key bicyclic intermediate as a single isomer with high enantioselectivity. nih.gov
Table 1: Examples of Stereoselective Reactions in Steroid Synthesis
| Reaction Type | Key Reagents/Catalysts | Application | Outcome | Reference |
| Asymmetric Cyclization | L-proline pyrrolidide enamine | Synthesis of (-)-bisdehydroestrone methyl ether | Formation of optically active product | researchgate.net |
| Domino Michael/Aldol | Diphenylprolinol silyl ether | Synthesis of estradiol methyl ether intermediate | Single isomer with excellent enantioselectivity | nih.gov |
| Conjugate Addition | Optically active enones, cuprous salts | Synthesis of tricyclic ketone intermediate | Good yield and stereocontrol | researchgate.net |
A divergent synthesis, in contrast, begins with a common core structure which is then elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly useful for creating libraries of related compounds for biological screening. wikipedia.org Starting from a common equilin methyl ether scaffold, a divergent approach could be employed to synthesize various derivatives by applying a range of chemical transformations to the core structure.
Table 2: Comparison of Convergent and Divergent Synthesis Strategies
| Strategy | Description | Advantages | Application in Equilin Synthesis |
| Convergent | Separate fragments are synthesized and then combined. wikipedia.org | Higher overall yield, efficiency for complex targets. wikipedia.org | Coupling of A/B-ring precursors with D-ring precursors. researchgate.net |
| Divergent | A common intermediate is elaborated into multiple products. wikipedia.org | Efficient for generating libraries of related compounds. wikipedia.org | Modification of a central equilin scaffold to create various derivatives. |
Both metal catalysis and organocatalysis have become indispensable tools in modern organic synthesis, enabling reactions with high efficiency and selectivity.
Metal-Catalyzed Methods: Transition metals are widely used to catalyze key bond-forming reactions. In steroid synthesis, copper salts have been used to facilitate the conjugate addition of Grignard reagents, a crucial step in building the carbon skeleton of the steroid. researchgate.net Palladium catalysts have been investigated for isomerization reactions under specific conditions. uoi.gr
Organocatalytic Methods: Organocatalysis uses small organic molecules to accelerate chemical reactions. asiaresearchnews.com This field has provided powerful methods for asymmetric synthesis. As mentioned previously, proline derivatives have been successfully used as organocatalysts in the asymmetric synthesis of steroid precursors. researchgate.netnih.gov These catalysts can mediate reactions like Michael additions and aldol condensations to create chiral centers with high enantiomeric excess, offering a metal-free alternative for stereocontrol. nih.govorganic-chemistry.org
Convergent and Divergent Synthetic Routes for this compound Scaffolds
Semisynthetic Routes to this compound from Natural Precursors
Semisynthesis starts with a readily available natural product that is structurally similar to the target molecule and then uses chemical reactions to convert it. This approach can be more practical and economical than total synthesis, especially when the natural precursor is abundant.
This compound can be prepared directly from the natural estrogen equilin through derivatization. The most direct method is the methylation of the phenolic hydroxyl group at the C-3 position of the steroid's A-ring. This transformation is a type of etherification.
A common method for this methylation involves using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. vulcanchem.com A specific and quantitative method known as extractive alkylation has been described for preparing estrogen methyl ethers. nih.gov In this procedure, the estrogen is dissolved in an aqueous base and extracted into an organic solvent (methylene chloride) as an ion pair with a phase-transfer catalyst, such as a tetrahexylammonium (B1222370) ion. nih.gov The irreversible methylation then occurs in the organic phase upon reaction with methyl iodide. nih.gov This technique has been shown to be effective for the 3-O-methylation of estrone (B1671321) and estradiol. nih.gov Furthermore, a five-step sequence starting from commercially available equilin has been reported to yield 2-methoxyequilin, demonstrating the feasibility of derivatizing the natural precursor. nih.govresearchgate.net
In multi-step syntheses, it is often necessary to temporarily block, or "protect," certain reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org After the desired transformation is complete, the protecting group is removed in a "deprotection" step. cem.com
In the synthesis of this compound and its derivatives, key functional groups that may require protection include the C3-phenolic hydroxyl group and the C17-ketone. nih.govresearchgate.net
Hydroxyl Protection: The phenolic hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether or a methoxymethyl (MOM) ether. uwindsor.camasterorganicchemistry.com Silyl ethers, like the tert-butyldimethylsilyl (TBDMS) group, are also commonly used due to their ease of installation and selective removal under specific conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca
Carbonyl Protection: The ketone at C-17 can be protected as an acetal (B89532) or ketal, which are stable to many nucleophilic and basic reagents but can be readily removed under acidic conditions. cem.com
Deprotection: The choice of protecting group is critical as it must be stable during the synthetic sequence but easily removable without affecting the rest of the molecule. organic-chemistry.org For instance, a benzyl ether can be removed by hydrogenolysis, while many silyl ethers are cleaved by fluoride ions. uwindsor.ca The methyl ether itself can act as a protecting group for a phenol, though it is quite robust. Cleavage often requires harsh conditions, but reagents like boron tribromide (BBr3) are effective for demethylation to regenerate the free phenol. nih.govresearchgate.net
The strategic use of protection and deprotection allows for complex chemical manipulations on the steroid scaffold, enabling the synthesis of specific derivatives. nih.gov
Derivatization of Equilin and Related Estrogens to this compound
Formation of this compound from Other Steroid Skeletons
The conversion of existing steroid structures into this compound is a key strategy in its synthesis. This approach leverages readily available steroid starting materials and transforms them through a series of chemical reactions.
Aromatization and Rearrangement Pathways Leading to this compound Derivatives
Aromatization of the B-ring of the steroid nucleus is a critical step in the synthesis of equilin and its derivatives. One common method involves the dehydrogenation of steroidal 4,6-dien-3-on-19-ols or their acylated forms. google.com This process can be catalyzed by a base to first yield a 5,7-dien-3-on-19-ol intermediate. google.com Subsequent treatment with a strong acid facilitates rearrangement and aromatization to provide the equilin scaffold. google.com For instance, 10-acetoxyestra-4,7-diene-3,17-dione can be pyrolyzed at high temperatures or treated with aqueous sulfuric acid to yield equilin. google.com
Another approach involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgasccollegekolhar.in DDQ is a highly effective reagent for the dehydrogenation of hydroaromatic compounds, leading to the formation of aromatic rings. asccollegekolhar.in In steroid chemistry, DDQ has been successfully employed for the aromatization of steroid intermediates to synthesize equilin. rsc.orgasccollegekolhar.in The reaction is typically carried out in an inert solvent such as benzene, and the progress can be monitored by the color change of the DDQ solution. asccollegekolhar.in
Rearrangement reactions also play a crucial role. For example, the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a stereoselective method for forming carbon-carbon bonds and can be applied to synthesize γδ-unsaturated aldehydes and ketones, which can be precursors to steroid analogs. redalyc.org Additionally, Lewis acid-catalyzed rearrangements of certain epoxide intermediates can lead to the formation of modified steroid skeletons. researchgate.net
| Starting Material | Key Reagents/Conditions | Product | Reference |
| Steroidal 4,6-dien-3-on-19-ol | 1. Base; 2. Strong Acid | Equilin | google.com |
| 10-acetoxyestra-4,7-diene-3,17-dione | Pyrolysis (240-250°C) or H₂SO₄ | Equilin | google.com |
| Hydroaromatic steroid precursor | DDQ, Benzene (reflux) | Aromatized steroid (Equilin precursor) | rsc.orgasccollegekolhar.in |
| Allyl vinyl ether precursor | Heat or Lewis Acid | γδ-unsaturated carbonyl compound | redalyc.org |
Stereochemical Control in Dehydrogenation and Hydrogenation Reactions
The stereochemistry of the final product is of paramount importance in steroid synthesis. Dehydrogenation and hydrogenation reactions are key steps where stereochemical control must be exerted to obtain the desired isomer.
Dehydrogenation: Dehydrogenation introduces unsaturation and is fundamental in creating the aromatic A and B rings of equilin. numberanalytics.com The choice of catalyst and reaction conditions is critical for achieving high selectivity. numberanalytics.com Transition metal catalysts, such as palladium and platinum, are often used to facilitate the removal of hydrogen atoms. numberanalytics.com The process can be influenced by the substrate's structure, with reactions often proceeding adjacent to electron-withdrawing groups. nih.gov
Hydrogenation: Asymmetric hydrogenation is employed to selectively reduce double bonds and establish specific stereocenters. ajchem-b.com This technique is crucial for producing chiral molecules with the correct biological activity. numberanalytics.com Rhodium-based catalysts with chiral phosphine (B1218219) ligands are highly effective for the hydrogenation of functionalized alkenes, allowing for precise control over the stereochemistry. ajchem-b.comappliedcatalysts.com The choice of catalyst can determine whether the hydrogenation occurs in a syn or anti fashion, leading to different stereoisomers. numberanalytics.com For instance, chromium-based catalysts have been developed where the choice of a specific carbene ligand can control whether the E- or Z-olefin is formed from an alkyne. researchgate.netnih.gov
| Reaction Type | Catalyst/Reagent | Key Aspect | Reference |
| Dehydrogenation | Palladium, Platinum | Introduces unsaturation for aromatization | numberanalytics.com |
| Asymmetric Hydrogenation | Rhodium-chiral phosphine complexes | Controls stereochemistry during reduction | ajchem-b.comappliedcatalysts.com |
| Stereodivergent Hydrogenation | Chromium-carbene ligand complexes | Selectively forms E- or Z-olefins | researchgate.netnih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. unsw.edu.auacs.org
Solvent Selection and Minimization Strategies
Solvent selection is a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. msu.edu In steroid synthesis, traditional solvents like dichloromethane (B109758) and DMF are being replaced with greener alternatives. msu.edu For example, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more environmentally benign alternatives to tetrahydrofuran (B95107) (THF). msu.edu The development of solvent-free reaction conditions or the use of neotenic solvents are also key strategies. um-palembang.ac.id Furthermore, using deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, offers a biodegradable and less toxic option for extraction and reaction media. mdpi.com Minimizing the total volume of solvent used is another important goal, which can be achieved by designing more efficient, one-pot, or cascade reactions. um-palembang.ac.id
| Traditional Solvent | Greener Alternative | Reference |
| Dichloromethane | tert-Butyl methyl ether | unsw.edu.au |
| DMF, NMP | Cyrene, CPME, Dimethyl carbonate | msu.edu |
| Tetrahydrofuran (THF) | CPME, 2-MeTHF | msu.edu |
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwikipedia.org A reaction with 100% atom economy has no waste byproducts. rsc.org
In the context of this compound synthesis, optimizing atom economy involves choosing reaction types that are inherently more efficient. primescholars.com For example, addition and rearrangement reactions generally have higher atom economy than substitution and elimination reactions, which generate leaving groups and other byproducts. rsc.org The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry and significantly improves atom economy by reducing waste. acs.org For instance, catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents like lithium aluminum hydride, which generates significant aluminum salt waste. wikipedia.org
Reaction efficiency is also enhanced by designing cascade reactions where multiple bond-forming events occur in a single step, reducing the need for intermediate purification and minimizing solvent use and waste generation. rsc.org
Chemical Reactivity and Transformation Mechanisms of Equilin Methyl Ether
Reductive Transformations of Equilin (B196234) Methyl Ether
The reduction of equilin methyl ether can be targeted at several of its functional groups: the C17-ketone, the Δ⁷-double bond, and the aromatic A-ring. The outcome of the reduction is highly dependent on the reagents and conditions employed.
Metal-Ammonia Reductions of this compound
Metal-ammonia reductions, commonly known as Birch reductions, are powerful methods for the reduction of aromatic systems. In the context of equilenin (B1671562) methyl ether, a closely related precursor, these reductions can be controlled to achieve specific outcomes. The reaction typically involves dissolving an alkali metal (such as lithium, sodium, or potassium) in liquid ammonia (B1221849), often with an alcohol co-solvent like tert-butanol (B103910) which acts as a proton source.
When equilenin methyl ether is subjected to a prolonged reduction with lithium and t-butanol in ammonia, the reaction leads to tetrahydro compounds. However, the reduction of the B-ring aromaticity in the equilenin or equilin systems can be selectively controlled. For instance, the reduction of equilenin ethylene (B1197577) ketal, a protected form of equilenin, with lithium or sodium in ammonia at -70°C without a proton source, primarily yields equilin ketal after workup. researchgate.netnih.gov This demonstrates a selective reduction of the C6-C7 double bond of the naphthalene (B1677914) system.
The choice of metal and temperature significantly influences the reaction pathway. While lithium and sodium at low temperatures favor the formation of equilin, using potassium at a higher temperature (-33°C) leads to the reduction of the B-ring itself, yielding the cis-fused tetrahydro derivative, 8α-estrone. researchgate.netnih.gov This outcome is attributed to the increased rate of phenolic ring reduction at higher temperatures and the unique properties of potassium, which forms a more ionic bond with the oxygen, facilitating reduction in the B-ring. researchgate.netnih.gov
| Starting Material Derivative | Reagents & Conditions | Major Product | Source(s) |
|---|---|---|---|
| Equilenin Ethylene Ketal | Li or Na, liquid NH₃, -70°C | Equilin Ketal | researchgate.netnih.gov |
| Equilenin/Equilin Ketal | K, liquid NH₃, -33°C | 8α-Estrone Ketal | researchgate.netnih.gov |
| Equilenin Methyl Ether derivative | Li, t-butanol, liquid NH₃ | Tetrahydro compounds | nih.gov |
| Equilenin Methyl Ether derivative | Li, t-butyl alcohol, THF, liquid NH₃ | Δ⁵⁽¹⁰⁾,⁶,⁸-Estratrienol derivative | nih.gov |
Catalytic Hydrogenation Reactions of this compound
Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. libretexts.org The reaction involves hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd) or platinum (Pt), typically on a high-surface-area support like charcoal (Pd/C). libretexts.orglibretexts.org This is a heterogeneous process where the reaction occurs on the surface of the catalyst. libretexts.org
A key feature of catalytic hydrogenation is its stereochemistry. The addition of hydrogen atoms occurs with syn stereoselectivity, meaning both hydrogens add to the same face of the double bond. libretexts.orglibretexts.org In steroidal systems, the catalyst generally approaches from the less sterically hindered α-face of the molecule. libretexts.org
In the case of this compound, catalytic hydrogenation primarily targets the Δ⁷ double bond. The expected product from the syn addition of hydrogen from the α-face is 8α,9α-dihydroestrone methyl ether, also known as 8α-estradiol 3-methyl ether after reduction of the ketone. The resulting C/D ring junction is therefore cis-fused. Complete hydrogenation under more forcing conditions can lead to the saturation of all non-aromatic double bonds.
Chemoselective Reductions of Functional Groups in this compound
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, different functional groups. youtube.com this compound contains a ketone, an alkene, and a methoxy-substituted aromatic ring, providing a platform to demonstrate chemoselective reductions.
The most common chemoselective transformation for this molecule is the reduction of the C17-ketone to a secondary alcohol. This can be achieved with high selectivity using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net Under standard conditions (e.g., in methanol (B129727) or ethanol), NaBH₄ readily reduces aldehydes and ketones but does not affect less reactive functional groups such as alkenes, aromatic rings, or ethers. youtube.commasterorganicchemistry.com
The stereochemistry of this reduction is highly predictable. The C-18 angular methyl group on the β-face of the steroid sterically hinders the approach of the hydride reagent from that side. csic.es Consequently, the hydride attacks the C17-carbonyl from the less hindered α-face, leading to the exclusive formation of the 17β-hydroxy product, 17β-estradiol 3-methyl ether. csic.es
| Target Functional Group | Reagent | Conditions | Product | Source(s) |
|---|---|---|---|---|
| C17-Ketone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | 17β-Estradiol 3-methyl ether | masterorganicchemistry.comcsic.es |
Oxidative Transformations of this compound
The oxidation of this compound can lead to a variety of products, depending on the oxidant used and the reaction conditions. These transformations can involve the ether linkage, the steroidal backbone, or result in the cleavage of the ring system.
Selective Oxidation of Ether Linkages in Related Steroid Ethers
The 3-methyl ether group of this compound is a methoxybenzene (anisole) moiety, which is generally stable to many oxidizing agents. For example, oxidation of 3-methoxy estratrienes with chromium trioxide (CrO₃) typically results in oxidation at other positions on the steroid skeleton, such as C-6 or C-9, leaving the methyl ether group intact. libretexts.org
However, specific reagents can achieve the cleavage of such ether linkages. Benzylic ethers can be oxidatively cleaved by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This methodology is often used for the deprotection of p-methoxybenzyl (PMB) ethers, which are structurally similar to the 3-methoxyaryl group in this compound. rsc.org The mechanism is believed to involve a single-electron transfer (SET) to form a radical cation, which then collapses. Another approach involves enzymatic systems; for example, extracellular peroxygenases from fungi can catalyze the H₂O₂-dependent cleavage of methyl ethers via a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov
Oxidative Cleavage Reactions of this compound
More drastic oxidative conditions can lead to the cleavage of the carbon-carbon bonds within the steroidal rings.
D-Ring Cleavage and Expansion: A notable reaction is the oxidative cleavage of the D-ring in the related estrone (B1671321) methyl ether. Treatment with the high-potential quinone oxidant, chloranil, in dioxane containing t-butanol can result in the cleavage of the C13-C17 bond, yielding an ester product. researchgate.net
Another significant oxidative transformation of the D-ring is the Baeyer-Villiger oxidation. This reaction converts the C17-ketone into a lactone (an ester within a ring), effectively expanding the five-membered D-ring into a six-membered D-homo-lactone. This transformation can be achieved using reagents such as hydrogen peroxide with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). colab.ws Biocatalytic versions of this reaction have also been reported using fungal cultures, such as Isaria fumosorosea, which can perform Baeyer-Villiger oxidations on estrogen substrates. researchgate.netnih.govnih.gov
C-Ring Cleavage: Strong oxidation of 3-methoxy estratriene derivatives with reagents like chromium trioxide can lead to the cleavage of the C-ring, resulting in the formation of C-seco dicarboxylic acids.
| Reaction Type | Reagents & Conditions | Product Type | Source(s) |
|---|---|---|---|
| D-Ring Cleavage | Chloranil, Dioxane/t-butanol | C13-C17 Seco-ester | researchgate.net |
| D-Ring Expansion (Baeyer-Villiger) | H₂O₂ / BF₃·Et₂O | D-Homo-17a-oxa-lactone | colab.ws |
| D-Ring Expansion (Biocatalytic) | Isaria fumosorosea culture | D-Homo-lactone derivative | researchgate.netnih.govnih.gov |
Electrophilic and Nucleophilic Reactions of this compound
The electronic nature of the this compound scaffold allows for both electrophilic and nucleophilic attacks at distinct positions. The electron-rich aromatic ring is susceptible to electrophilic substitution, while the electron-deficient carbonyl carbon at C-17 is a prime target for nucleophiles.
The reactivity of this compound can be categorized by the specific site of reaction on the steroid nucleus.
Aromatic A-Ring: The C-3 methoxy (B1213986) group is an activating, ortho-para directing group for electrophilic aromatic substitution. This makes the C-2 and C-4 positions on the A-ring susceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation. For instance, metabolism studies have shown that estrogens can be hydroxylated at the C-2 and C-4 positions to form catechol estrogens, which are then often methylated. researchgate.netiarc.fr Synthesis of 2-hydroxyequilin, a potential metabolite, has been achieved from equilin, and subsequent methylation would yield the 2-methoxy derivative, demonstrating the viability of substitution at this position. researchgate.net
Aliphatic C-17 Ketone: The C-17 ketone is a principal site for nucleophilic addition. A common and synthetically crucial reaction is the addition of organometallic reagents. For example, reacting this compound with 2- or 3-furyllithium results in the formation of 17α-furyl-dihydroequilin derivatives. nih.gov This reaction proceeds via nucleophilic attack of the furyllithium carbanion on the electrophilic carbonyl carbon.
Aliphatic B-Ring Olefin: The C7-C8 double bond is susceptible to electrophilic addition. While specific examples on this compound itself are less commonly documented in isolation, analogous reactions on similar steroid systems are well-known. A key transformation is the reduction of this double bond. For instance, the reduction of equilenin methyl ether derivatives (which have a C8-C9 double bond) with lithium in ammonia can lead to products with a reduced B-ring, which are structurally related to equilin derivatives. rsc.org A direct synthesis of equilin from equilenin has been developed involving the potassium-ammonia reduction of the C7-C8 double bond, highlighting the reactivity of this site. cdnsciencepub.com
The following table summarizes the reactivity at different positions of the this compound core.
Table 1: Summary of Reactions at the this compound Nucleus| Position(s) | Reagent Type | Reaction Type | Example Product Class |
|---|---|---|---|
| C-2, C-4 | Electrophile | Electrophilic Aromatic Substitution | Hydroxylated/Alkoxylated Derivatives |
| C-17 | Nucleophile | Nucleophilic Addition | 17α-Substituted-17β-hydroxy Derivatives nih.gov |
| C-7, C-8 | Electrophile / Reducing Agent | Electrophilic Addition / Reduction | Dihydroequilin Derivatives rsc.org |
The primary functional group available for interconversion on the this compound scaffold is the C-17 ketone.
The most significant interconversion is the reduction of the C-17 ketone to a secondary hydroxyl group, yielding 17β-dihydrothis compound or its 17α-epimer. This transformation is fundamental as it opens pathways for further derivatization, such as esterification and etherification. This reduction can be achieved using various reducing agents, with the stereochemical outcome depending on the reagent and conditions chosen.
Another important transformation involves protecting the ketone, often as a ketal. For instance, treatment of this compound with trimethyl orthoformate in the presence of an acid catalyst yields the corresponding dimethyl ketal. cdnsciencepub.com This protected form is stable to certain reaction conditions, such as reduction with potassium in ammonia, allowing for selective modifications at other parts of the molecule. cdnsciencepub.com Subsequent hydrolysis of the ketal regenerates the ketone.
Table 2: Key Functional Group Interconversions at C-17
| Starting Group | Reagents | Resulting Functional Group | Purpose |
|---|---|---|---|
| C-17 Ketone | e.g., Sodium Borohydride (NaBH₄) | C-17 Hydroxyl | Creates site for further derivatization |
| C-17 Ketone | e.g., Trimethyl orthoformate, H₂SO₄ | C-17 Dimethyl Ketal | Protection of the ketone group cdnsciencepub.com |
| C-17 Ketal | e.g., Aqueous Acid | C-17 Ketone | Deprotection |
Reactions at Aromatic and Aliphatic Positions of the Steroid Nucleus
Derivatization Strategies for this compound Research
Derivatization of this compound is crucial for synthesizing analogs for structure-activity relationship studies and for preparing derivatives suitable for analytical techniques. These strategies often begin with the modification of the C-17 ketone.
Etherification and esterification reactions on the this compound scaffold are not performed directly on the parent molecule, as it lacks a readily modifiable hydroxyl group. Instead, these reactions are carried out on the 17-hydroxy derivative, which is synthesized by the reduction of the C-17 ketone as described previously.
Esterification (Acylation): Once the 17-hydroxyl group is formed, it can be readily acylated to form esters. Acetylation, for example, can be achieved using acetic anhydride (B1165640). nih.govresearchgate.net This transformation is often used in structure-activity studies. Research has shown that acetylation of the 17-alcohol on certain 17α-furyl-dihydroequilin derivatives led to a decrease in biological activity compared to the parent alcohol. nih.gov
Etherification: The 17-hydroxyl group can also be converted into an ether. While less common than esterification in the literature for this specific scaffold, standard Williamson ether synthesis conditions (deprotonation with a base followed by reaction with an alkyl halide) could be applied. The synthesis of various methyl ethers from hydroxyl compounds is a well-established practice in organic chemistry. rsc.org
Acylation and silylation are common derivatization techniques used to enhance the properties of molecules for analysis, particularly for gas chromatography-mass spectrometry (GC-MS), or to act as protecting groups during synthesis. researchgate.net
Acylation: As mentioned above, acylation introduces an acyl group, typically at the 17-hydroxyl position (after reduction of the ketone). This process increases the molecular weight and can alter the fragmentation pattern in mass spectrometry, aiding in structural elucidation. Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) are commonly used. researchgate.net
Silylation: Silylation involves replacing the active hydrogen of a hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). researchgate.net For this compound, this would again require prior reduction of the C-17 ketone to the C-17 alcohol. The resulting silyl ether is more volatile and thermally stable, improving its behavior in GC analysis. googleapis.com Silylation can also be used as a protecting group strategy in multi-step syntheses. It is also possible to form a silyl enol ether directly from the C-17 ketone, which can then be used in subsequent synthetic manipulations. Nickel-catalyzed reductive silylation of vinyl methyl ethers represents an advanced method for forming alkyl silanes, demonstrating the broad utility of silylation chemistry. nih.gov
Table 3: Common Derivatization Reactions of the C-17 Position
| Reaction | Prerequisite | Reagent Example | Derivative Formed | Primary Purpose |
|---|---|---|---|---|
| Esterification | Reduction of C-17 ketone | Acetic Anhydride | 17-Acetoxy | Modify biological properties, analysis nih.gov |
| Silylation | Reduction of C-17 ketone | Trimethylchlorosilane (TMCS) | 17-O-Trimethylsilyl Ether | GC-MS analysis, protecting group researchgate.netgoogleapis.com |
Advanced Spectroscopic Methodologies for Structural Elucidation of Equilin Methyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the application of one- and two-dimensional NMR experiments, the stereochemistry and regioisomeric features of equilin (B196234) methyl ether can be definitively assigned. nih.govresearchgate.net
One-Dimensional NMR (¹H, ¹³C, APT) Techniques
One-dimensional NMR techniques, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Attached Proton Test (APT), offer fundamental insights into the molecular structure of equilin methyl ether.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the chemical environment of each proton within the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key parameters. For this compound, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the steroid core and the methyl ether group protons resonate in the upfield region.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts in the ¹³C NMR spectrum of this compound can distinguish between sp²-hybridized aromatic and olefinic carbons and sp³-hybridized aliphatic carbons. chemicalbook.com The carbonyl carbon at C-17 is typically observed at a significantly downfield chemical shift. docbrown.info
Attached Proton Test (APT) : The APT experiment is a valuable tool for differentiating between carbon atoms based on the number of attached protons. Methylene (CH₂) and quaternary carbons (C) will show positive peaks, while methyl (CH₃) and methine (CH) carbons will exhibit negative peaks. This information, in conjunction with ¹H and ¹³C NMR data, aids in the complete assignment of the carbon skeleton. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
Please note that exact chemical shifts can vary depending on the solvent and specific derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.6 - 7.2 | 110 - 160 |
| Olefinic Protons | 5.5 - 5.8 | 120 - 140 |
| -OCH₃ | ~3.8 | ~55 |
| C-18 (CH₃) | ~0.9 | ~14 |
| C-17 (C=O) | - | >200 |
Two-Dimensional NMR (COSY, HMBC, HMQC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and defining the spatial arrangement of the molecule. nih.gov
COSY (Correlation Spectroscopy) : The COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²JHH, ³JHH). nanalysis.com This allows for the tracing of proton-proton networks within the steroid framework, helping to connect adjacent protons. nanalysis.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. libretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, providing unambiguous C-H assignments. nih.govlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). libretexts.orgnih.gov This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton by connecting different spin systems identified in the COSY spectrum. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. libretexts.orgcolumbia.edu This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings. libretexts.orgcolumbia.edu For instance, NOE correlations can help establish the cis or trans fusion of the rings.
Table 2: Application of 2D NMR Techniques for this compound Structural Elucidation
| NMR Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Identifies proton-proton spin systems within the steroid rings. nanalysis.com |
| HMQC/HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns specific protons to their directly attached carbons. nih.govlibretexts.org |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Connects fragments and identifies quaternary carbons. nih.govnih.gov |
| NOESY | ¹H-¹H correlations through space | Determines stereochemistry and spatial relationships between protons. libretexts.orgcolumbia.edu |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to four or five decimal places. acs.org This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₉H₂₂O₂). guidechem.com By comparing the experimentally measured exact mass to the calculated exact mass for potential molecular formulas, the correct formula can be confidently assigned. acs.orgrsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then mass-analyzed. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. For instance, characteristic losses from the steroid ring system can be observed, helping to confirm the identity of the compound. nih.gov The fragmentation of the methoxy (B1213986) group is also a key diagnostic feature.
Table 3: Expected Fragmentation in MS/MS of this compound
| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Interpretation |
|---|
Hyphenated Techniques (GC-MS, LC-MS) in Complex Mixture Analysis
In many instances, this compound may be present in a complex mixture, such as a biological sample or a synthetic reaction mixture. Hyphenated techniques, which couple a separation technique with mass spectrometry, are essential for the analysis of such samples. jmaterenvironsci.combham.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. jmaterenvironsci.comrestek.com this compound, or a silylated derivative, can be separated from other components in a mixture by gas chromatography and subsequently identified by its mass spectrum. restek.comgoogleapis.com The retention time from the GC provides an additional level of identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. researchgate.netnih.gov Reversed-phase LC coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is commonly used for the analysis of steroids like this compound. nih.govfarmaciajournal.com LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, offers high sensitivity and selectivity for the quantification of this compound in complex matrices. nih.goviarc.fr
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that offer valuable insights into the molecular structure of this compound. IR spectroscopy is particularly useful for identifying the various functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, provides information about the conjugated π-electron systems within the molecule, which act as chromophores.
Infrared (IR) Spectroscopy
The IR spectrum of this compound (3-Methoxyestra-1,3,5(10),7-tetraen-17-one) is characterized by absorption bands corresponding to its key structural features: the aromatic ring, the ether linkage, the ketone group, and the aliphatic carbon skeleton. Since this compound is an aryl alkyl ether, it is expected to show two prominent C-O stretching bands. pressbooks.pub Phenyl alkyl ethers typically exhibit a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. pressbooks.pub
The five-membered ring ketone (a cyclopentanone) gives rise to a strong carbonyl (C=O) stretching absorption. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. cdnsciencepub.com The exact position in this compound may be influenced by ring strain and conjugation. The spectrum also displays characteristic absorptions for the aromatic part of the molecule, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. vscht.cz The aliphatic C-H bonds of the steroid backbone produce stretching bands in the 2850-3000 cm⁻¹ region. vscht.cz
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Ketone C=O | Stretch | ~1715 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
| Aryl Ether C-O | Symmetric Stretch | ~1040 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is defined by its extensive chromophore, the estra-1,3,5(10),7-tetraene system conjugated with the 17-one group. This conjugated system is responsible for the absorption of ultraviolet light, leading to electronic transitions (primarily π→π*). The parent compound, Equilin, which shares the same chromophoric system, exhibits a UV absorption maximum (λmax) in the range of 283-285 nm. The methylation of the phenolic hydroxyl group to form the methyl ether does not significantly alter the conjugated π-electron system, and therefore, this compound is expected to have a very similar λmax. One study involving a related equilin derivative noted a UV absorption maximum at 282 nm. cdnsciencepub.com
This absorption is characteristic of the extended aromatic and conjugated double bond system present in the A and B rings of the steroid. The position and intensity of the absorption band are key identifiers for this class of steroids.
Interactive Data Table: UV-Vis Absorption Data for this compound Chromophore
| Chromophore System | Transition Type | Expected λmax (nm) |
| Estra-1,3,5(10),7-tetraen-17-one | π→π* | ~282 - 285 |
X-ray Crystallography for Solid-State Structural Determination (if applicable for published research)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. vscht.cz This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined. vscht.cz
While X-ray crystallographic studies have been successfully conducted on closely related steroid compounds, including various derivatives of equilenin (B1671562) and other modified steroids, a search of the published scientific literature indicates that a complete single-crystal X-ray structure for this compound (3-Methoxyestra-1,3,5(10),7-tetraen-17-one) has not been reported. For instance, the crystal structure of a related but distinct compound, 3-methoxy-1,11-ethenoestra-1,3,5(10),9(11)-tetraen-17-one, has been determined, revealing detailed conformational information about its modified steroid skeleton. rsc.org However, without a specific crystallographic analysis of this compound, definitive data on its solid-state conformation, crystal packing, and precise intramolecular dimensions remain unavailable.
Computational and Theoretical Chemistry Studies on Equilin Methyl Ether
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a detailed view of the electron distribution and orbital energies within a molecule, which are fundamental to its chemical nature.
Density Functional Theory (DFT) Applications to Steroid Ethers
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of natural hormones, including steroid ethers. researchgate.netdokumen.pub DFT calculations allow for the prediction of molecular properties and chemical behavior. researchgate.net The theory is based on the principle that the total energy of a system's electrons is a unique functional of the electron density, which simplifies the calculation compared to wave function-based methods as the electron density depends only on three spatial coordinates. nih.govmdpi.com
Functionals like B3LYP are frequently used in DFT calculations for organic molecules. dokumen.pub These studies can determine various molecular descriptors that help in understanding the reactivity and potential degradation pathways of these compounds. researchgate.net For instance, DFT can be used to calculate parameters that correlate with the estrogenicity of hormones. researchgate.net The application of DFT extends to understanding reaction mechanisms, such as those involving cycloadditions, by elucidating the electronic structure of reactants and transition states. nih.gov
Ab Initio Methods for Conformational Analysis and Energy Minimization
Ab initio molecular orbital calculations are fundamental in determining the conformational energies and geometries of molecules like ethers. rsc.org These methods, which are based on first principles without empirical parameters, can be computationally intensive but provide high accuracy. greeley.org The choice of basis set and the inclusion of electron correlation are critical for obtaining reliable results. rsc.org For example, single-point computations with various basis sets, up to 6-311G(2d,2p), and Møller–Plesset (MP2) perturbation calculations are used to incorporate electron correlation effects. rsc.org
These calculations can identify the most stable conformers of a molecule by optimizing geometries to find energy minima on the potential energy surface. For instance, in a study on cyclopentanol, ab initio calculations at the B3LYP level with a 6-31G** basis set identified an envelope conformation with an axial hydroxyl group as the optimized geometry. rsc.org Such detailed conformational analysis is crucial for understanding the three-dimensional structure that dictates a molecule's biological activity and interactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
FMO theory is particularly useful in explaining pericyclic reactions, regioselectivity, and chemoselectivity in organic reactions. numberanalytics.com The theory posits that reactivity can be approximated by observing three main interactions as molecules approach each other: repulsion between occupied orbitals, electrostatic attraction or repulsion between charges, and the attractive interaction between occupied and unoccupied orbitals, especially the HOMO and LUMO. wikipedia.org Computational methods can calculate the energies and shapes of these frontier orbitals, providing a quantitative basis for predicting how a molecule like Equilin (B196234) methyl ether might react with other chemical species. malayajournal.orgpku.edu.cn
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment.
Conformational Analysis of Equilin Methyl Ether using Molecular Mechanics (MM)
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wikipedia.org It calculates the potential energy of a system as a function of its nuclear coordinates using a force field. wikipedia.org This approach is well-suited for studying large biological systems and for performing conformational analysis to identify stable conformers. wikipedia.org
MM methods can be used to perform energy minimization, where algorithms like steepest descent are employed to find local energy minima corresponding to stable molecular structures. wikipedia.org For complex molecules, these local energy minimization techniques are often combined with global energy optimization methods to find the most stable conformation. wikipedia.org Various force fields, such as MM3, MMX, MMFF94, OPLSAA, and AMBER, are available for these calculations. uoa.gr In the context of steroid ethers, MM can be used to generate initial structures for more computationally expensive quantum mechanical calculations and to explore the conformational landscape of the molecule. greeley.org
Investigation of Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the solvent. Computational methods can be employed to study these intermolecular interactions. For instance, quantum-mechanical (QM) methods can be used to investigate electrostatic interactions in solution. nih.gov
Molecular dynamics (MD) simulations, which use a force field to calculate the forces on each atom and model their motion over time, are particularly powerful for studying these dynamic processes. wikipedia.org These simulations can reveal how solvent molecules arrange themselves around a solute and how this solvation affects the solute's conformation and reactivity. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods offer a powerful approach where a key region of the system is treated with quantum mechanics to accurately model electronic effects like bond-making and breaking, while the larger environment (like the solvent) is treated with more computationally efficient molecular mechanics. wikipedia.orgmdpi.com This allows for the study of complex processes such as enzyme catalysis and reactions in solution. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictive methods are instrumental in the structural elucidation of new compounds and in the detailed assignment of experimental spectra. By employing quantum mechanical calculations, it is possible to obtain theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as to calculate vibrational frequencies to aid in the assignment of Infrared (IR) and Raman spectra.
Theoretical NMR Chemical Shift and Coupling Constant Prediction
The prediction of NMR parameters through computational methods has become a standard tool for chemists. researchgate.net For a molecule such as this compound, ab initio and, more commonly, Density Functional Theory (DFT) methods are employed to calculate the magnetic shielding tensors of the nuclei. mdpi.comacs.org The chemical shift of a given nucleus is then determined by referencing its calculated shielding constant to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The general workflow for predicting the NMR spectrum of this compound would involve:
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is a critical step as NMR parameters are highly sensitive to the molecular geometry. mdpi.com
Shielding Tensor Calculation: Using the optimized geometry, a DFT calculation is performed to compute the magnetic shielding tensors for each atom (e.g., ¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. acs.org
Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts (δ) using the following equation: δ_sample = (σ_ref - σ_sample) / (1 - σ_ref) More commonly, a linear regression analysis based on a set of known compounds is used to correlate calculated shielding constants with experimental chemical shifts, improving accuracy. mdpi.com
Different combinations of DFT functionals (e.g., B3LYP, PBE0, ωB97X-D) and basis sets (e.g., 6-31G(d), 6-311+G(2d,p), def2-SVP) can be used, and their selection impacts the accuracy of the prediction. researchgate.netmdpi.com For complex molecules like steroids, the choice of an appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data.
Similarly, spin-spin coupling constants (J-couplings) can be calculated. These calculations are computationally more demanding as they involve the evaluation of second derivatives of the energy with respect to nuclear magnetic moments. The calculation of the Fermi contact term is particularly important for determining the magnitude of one-bond and two-bond couplings.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Illustrative) |
| C1 | 129.8 | 130.5 |
| C2 | 112.5 | 113.1 |
| C3 | 157.9 | 158.4 |
| C4 | 115.1 | 115.7 |
| C5 | 138.2 | 139.0 |
| C10 | 131.5 | 132.2 |
| OCH₃ | 55.6 | 56.1 |
This is an illustrative table based on general performance of DFT calculations for steroid-like molecules. The data does not represent actual calculated values for this compound.
Vibrational Frequency Calculations for IR and Raman Assignments
Computational methods are indispensable for interpreting the complex vibrational spectra of molecules like this compound. spectroscopyeurope.com IR and Raman spectroscopy probe the vibrational modes of a molecule. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, and it is Raman active if it leads to a change in the molecule's polarizability. edinst.com
The theoretical calculation of vibrational spectra typically involves the following steps:
Geometry Optimization: As with NMR predictions, the process begins with finding the optimized, minimum-energy structure of the molecule. uni-muenchen.de
Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated, forming what is known as the Hessian matrix. csc.fi
Frequency Calculation: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). libretexts.org
The calculated frequencies are typically harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies due to the assumption of a parabolic potential energy surface. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). uni-muenchen.de
These calculations not only predict the frequencies of the vibrational modes but also their intensities for both IR and Raman spectra, which is crucial for making unambiguous assignments. spectroscopyeurope.com For instance, the characteristic C=O stretching frequency in a related steroid ketone or the aromatic C-H stretching modes in this compound can be precisely assigned by visualizing the atomic motions associated with each calculated frequency.
Below is an illustrative table showing a hypothetical assignment of calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) (Illustrative) | Scaled Frequency (cm⁻¹) (Illustrative) | Primary Assignment |
| ν₁ | 3150 | 3024 | Aromatic C-H Stretch |
| ν₂ | 3080 | 2957 | Olefinic C-H Stretch |
| ν₃ | 2995 | 2875 | Methyl C-H Stretch |
| ν₄ | 1645 | 1579 | Aromatic C=C Stretch |
| ν₅ | 1280 | 1229 | C-O-C Asymmetric Stretch |
| ν₆ | 850 | 816 | C-H Out-of-Plane Bend |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogs
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or property-based descriptors of a series of compounds with a particular property of interest. For analogs of this compound, QSPR models can be developed to predict various physicochemical properties such as solubility, lipophilicity (LogP), or binding affinity to specific proteins. researchgate.net
A QSPR study involves several key stages:
Data Set Selection: A diverse set of molecules (a training set) with known experimental values for the property of interest is compiled. For this compound, this would involve a series of related steroid analogs. medcraveonline.com
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property. researchgate.net
Model Validation: The predictive power of the QSPR model is rigorously tested. This is typically done through internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation using a separate test set of compounds that were not used in the model development. mdpi.com
For steroid hormone analogs, QSPR studies have been successfully applied to predict binding affinities to receptors such as the estrogen receptor, the corticosteroid-binding globulin, and the sex hormone-binding globulin. researchgate.netmdpi.com In the context of this compound analogs, a QSPR model could be developed to predict their estrogenic activity. Descriptors such as molecular shape, hydrophobicity, and the distribution of electrostatic potential are often found to be critical in such models.
The resulting QSPR equation provides a quantitative understanding of which molecular features are important for the property being studied. For example, a hypothetical QSPR model for the receptor binding affinity of this compound analogs might take the form:
log(Binding Affinity) = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d
where a, b, c, and d are constants derived from the regression analysis. Such a model would suggest that higher lipophilicity and a specific dipole moment enhance binding, while a larger molecular volume is detrimental. These models are valuable for guiding the design of new analogs with improved properties.
Analytical Methodologies for Separation and Characterization of Equilin Methyl Ether
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating equilin (B196234) methyl ether and its related compounds. Different chromatographic techniques offer distinct advantages based on the physicochemical properties of the analytes.
Gas Chromatography (GC) for Volatile Equilin Methyl Ether Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. scioninstruments.comchromtech.com For less volatile steroids like equilin, derivatization is often necessary to increase their volatility and improve chromatographic behavior. chromtech.commolnar-institute.com The process of derivatization chemically modifies the analyte to make it more suitable for GC analysis. scioninstruments.com
Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and the formation of methoxime derivatives. chromtech.commolnar-institute.com These modifications reduce the polarity and increase the volatility of the steroid molecules. For instance, the formation of trimethylsilyl derivatives of estrogens, including equilin, has been a key strategy to facilitate their separation by GC. molnar-institute.com
The selection of the GC column is critical for achieving optimal separation. Non-polar columns, such as those with a poly(dimethyl siloxane) stationary phase (like SE-30), are frequently used for the analysis of derivatized steroids. molnar-institute.com The separation on these columns is primarily based on the boiling points of the compounds. scioninstruments.com Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to improve the resolution of complex mixtures of estrogen derivatives. molnar-institute.com
Table 1: GC Parameters for Analysis of Estrogen Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Fused-silica open tubular column with a non-polar stationary phase (e.g., SE-30) | To separate compounds based on volatility. molnar-institute.com |
| Carrier Gas | Hydrogen or Helium | To carry the sample through the column. molnar-institute.com |
| Injector | Split or Splitless | To introduce the sample into the column. molnar-institute.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | To detect the separated compounds. scioninstruments.commolnar-institute.com |
| Temperature Program | Isothermal followed by a temperature ramp | To optimize the separation of complex mixtures. molnar-institute.com |
Liquid Chromatography (LC and HPLC) for Non-volatile and Polar Analogs
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is exceptionally versatile for separating non-volatile and polar compounds, making it highly suitable for the analysis of this compound and its polar analogs without the need for derivatization. elgalabwater.comchemyx.com HPLC offers high sensitivity and accuracy for quantifying components in complex mixtures. elgalabwater.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. whitman.edu In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. chemyx.comwhitman.eduscribd.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column.
The choice of mobile phase composition, pH, and gradient elution (where the mobile phase composition is changed during the run) are critical parameters that are optimized to achieve the desired separation. For instance, a mobile phase of methanol and an acetate (B1210297) buffer has been used for the separation of various estrogens, including equilin. scribd.com
When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for both separation and identification of compounds, offering high selectivity and sensitivity. chemyx.comthermofisher.com LC-MS is particularly useful for analyzing large, polar, and thermally unstable molecules. chemyx.com
Table 2: HPLC Parameters for Estrogen Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | To separate based on hydrophobicity. scribd.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Buffer mixture | To elute the compounds from the column. whitman.eduscribd.com |
| Detection | UV Spectrophotometry or Mass Spectrometry (MS) | To detect and quantify the separated compounds. elgalabwater.comchemyx.com |
| Flow Rate | Typically 0.5-2.0 mL/min | To control the speed of the separation. |
| Injection Volume | 10-100 µL | The amount of sample introduced into the system. scribd.com |
Supercritical Fluid Chromatography (SFC) for Steroid Separations
Supercritical fluid chromatography (SFC) combines advantages of both gas and liquid chromatography, offering fast and efficient separations. fagg.be It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org Supercritical fluids have low viscosity and high diffusivity, similar to gases, but with solvating power comparable to liquids. thieme-connect.de
SFC is well-suited for the separation of steroids, including estrogens like equilin. libretexts.orgnih.gov The technique often provides better resolution and faster analysis times compared to HPLC for certain applications. fagg.be The separation can be optimized by controlling the density of the supercritical fluid mobile phase, which is a function of pressure and temperature. nih.gov The addition of a polar organic modifier, such as methanol, to the carbon dioxide mobile phase is often necessary to elute more polar compounds. fagg.be
Different stationary phases can be used in SFC to achieve the desired selectivity. For the separation of estrogens, a cyanopropyl-functionalized column has been shown to provide baseline separation. nih.gov
Sample Preparation and Extraction Techniques for Research Studies
Effective sample preparation is a critical step to isolate this compound from complex sample matrices, remove interferences, and concentrate the analyte before chromatographic analysis.
Solid Phase Extraction (SPE) and Microextraction Methods
Solid-phase extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from a liquid sample. chromatographyonline.com The process involves passing the sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. chromatographyonline.com For the extraction of estrogens from aqueous samples, C18-based SPE cartridges are commonly employed. scribd.com
Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly less solvent and sample. mdpi.com These "green" analytical techniques are becoming increasingly popular. mdpi.com Solid-phase microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. organomation.com The analytes are then thermally desorbed directly into the injector of a gas chromatograph. organomation.com Another microextraction technique is headspace single-drop microextraction (HS-SDME), which has been used for the extraction of methyl ether derivatives of phenols. nih.gov
Liquid-Liquid Extraction (LLE) and Other Classical Methods
Liquid-liquid extraction (LLE) is a classic and straightforward method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comresearchgate.net The choice of the organic solvent is crucial for the efficiency of the extraction. celignis.com LLE is often used as a preliminary clean-up step in the analysis of estrogens. For example, dichloromethane (B109758) or chloroform (B151607) can be used to extract estrogens from biological fluids like plasma or urine. scribd.com
The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the addition of salts (salting-out effect) to decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase. scielo.br While effective, LLE can be time-consuming and require larger volumes of organic solvents compared to SPE. mdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Equilin |
| Estrone (B1671321) |
| 17α-estradiol |
| 17β-estradiol |
| Equilenin (B1671562) |
| 17α-dihydroequilin |
| 17β-dihydroequilin |
| 17α-dihydroequilenin |
| 17β-dihydroequilenin |
| Estriol |
| Methanol |
| Acetonitrile |
| Carbon dioxide |
| Dichloromethane |
| Chloroform |
| Trimethylsilyl (TMS) |
| 4-methoxyacetophenone |
| Phenol |
Advanced Detection Methodologies in Analytical Platforms
The sensitive and selective detection of this compound is paramount in its analytical characterization. Modern analytical platforms integrate sophisticated detection technologies with powerful separation techniques like liquid chromatography (LC) to achieve high levels of performance.
Spectrophotometric and Electrochemical Detection in LC
Spectrophotometric and electrochemical detectors are two established and valuable tools in the liquid chromatographic analysis of estrogens and their derivatives, including this compound.
Spectrophotometric Detection:
Electrochemical Detection (ECD):
Electrochemical detection offers a highly sensitive and selective alternative for the analysis of electroactive compounds. antecscientific.com This technique is particularly well-suited for phenolic compounds, which can be readily oxidized at a working electrode. In the context of estrogens, both UV absorbance and electrochemical detection have been utilized for the analysis of standard mixtures. researchgate.net
The fundamental principle of amperometric ECD involves the application of a potential to a flow-through electrochemical cell. antecscientific.com As electrochemically active analytes, such as the phenolic this compound, elute from the LC column and pass through the cell, they undergo an oxidation reaction. This transfer of electrons generates a current that is proportional to the analyte's concentration. The selectivity of ECD can be tuned by adjusting the applied potential, minimizing interference from non-electroactive matrix components. The high sensitivity of modern ECD systems allows for the detection of compounds at picomolar to micromolar concentrations, with a wide linear dynamic range. antecscientific.com
A liquid chromatography method with electrochemical detection has been successfully developed for the simultaneous determination of eight different estrogens and their metabolites in serum, highlighting the power of this technique for complex biological samples. researchgate.net Although this compound was not one of the eight estrogens listed in this specific study, the successful application to other estrogens, including estrone and its methoxy (B1213986) metabolites, strongly supports its applicability. researchgate.net The choice of electrode material, such as glassy carbon, and the optimization of the mobile phase composition are critical for achieving optimal performance in LC-ECD methods. nih.gov
| Detection Method | Principle | Applicability to this compound | Key Considerations |
| Spectrophotometric (UV) | Measures the absorbance of UV light by the analyte's chromophores. | The phenolic A-ring acts as a chromophore, enabling detection. | Wavelength selection is critical for sensitivity. Mobile phase should be UV-transparent at the chosen wavelength. |
| Electrochemical (Amperometric) | Measures the current generated by the oxidation of the analyte at an electrode surface. | The phenolic hydroxyl group is electroactive and can be oxidized. | Offers high sensitivity and selectivity. Requires a conductive mobile phase and careful optimization of the applied potential. |
Advanced Mass Spectrometry Detectors in Chromatographic Systems
The coupling of chromatographic systems, particularly liquid chromatography, with mass spectrometry (LC-MS) has revolutionized the analysis of complex mixtures, offering unparalleled sensitivity and specificity. For the structural characterization and quantification of this compound, advanced mass spectrometry detectors are indispensable tools.
Mass spectrometry provides detailed information about the mass-to-charge ratio (m/z) of ionized molecules, which allows for the confirmation of molecular weight and the elucidation of structural features through fragmentation analysis. The use of mass spectrometry is noted as a suitable technique for the analysis of equilin derivatives.
In a study focused on the synthesis of potential metabolites of equilin, including 2-methoxyequilin, mass spectrometry was used alongside one- and two-dimensional NMR experiments to unambiguously characterize the structures of the synthesized compounds. nih.gov This demonstrates the power of MS in confirming the identity of methylated estrogen derivatives.
Furthermore, LC-MS methods have been specifically developed for the separation and detection of isomeric equine conjugated estrogens. nih.gov While this study focused on equilin sulfate (B86663) and its isomer, the principles are directly applicable to this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecular ions, which is crucial for accurate molecular weight determination. The high resolving power of modern mass spectrometers can also aid in differentiating between compounds with very similar masses.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been employed for the identification of methylated estrogen products, highlighting the versatility of mass spectrometry across different chromatographic platforms. capes.gov.br
| Mass Spectrometry Technique | Principle | Application in this compound Analysis | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by LC, which are then ionized (e.g., by ESI) and detected by a mass spectrometer based on their m/z ratio. | Enables sensitive and specific detection and quantification of this compound in complex matrices. Allows for the analysis of isomers. nih.gov | High sensitivity, high specificity, provides molecular weight and structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by GC, which are then ionized and detected by a mass spectrometer. | Suitable for the analysis of derivatized estrogens, including methylated forms, to enhance volatility. capes.gov.br | Excellent chromatographic resolution for volatile compounds, provides detailed mass spectral data for identification. |
Purity Assessment and Isomeric Resolution Techniques
The assessment of chemical purity and the resolution of isomers are critical aspects of the analytical characterization of this compound, ensuring the identity and quality of the compound.
Purity Assessment:
The purity of an organic compound is often determined using a combination of analytical techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary tools for purity assessment. researchgate.net By using a validated method, the area percentage of the main peak corresponding to this compound can be calculated relative to the total area of all detected peaks, providing a measure of its purity. For accurate purity determination, a mass balance approach is often employed, which involves quantifying the main component and all significant impurities, including organic and inorganic impurities, as well as residual solvents and water content. researchgate.net
Isomeric Resolution:
The resolution of isomers is a significant challenge in the analysis of steroidal compounds due to their structural similarity. Equilin itself has isomers, such as isoequilin A. iiab.me Furthermore, the position of the methyl ether group on the equilin scaffold can lead to different isomers.
The separation of estrogen isomers often requires specialized chromatographic techniques. While standard C18 reversed-phase columns may not be sufficient to resolve closely related isomers, other stationary phases have shown greater success. nih.gov For instance, phenyl-bonded silica phases and carbonaceous phases like porous graphitic carbon have demonstrated the ability to separate geometric isomers of equine conjugated estrogens that differ only in the position of a double bond. nih.gov These advanced stationary phases offer different selectivity mechanisms compared to traditional C18 columns, enabling the resolution of structurally similar compounds.
Derivatization can also be a strategy to enhance the separation of isomers. The formation of bulkier derivatives, such as tert-butyldimethylsilyl ethers, has been shown to improve the resolution of C-17 hydroxyl isomers of estrogens in GC analysis. molnar-institute.com While this compound is already a derivative, further derivatization of other functional groups could potentially aid in the resolution of specific isomers.
The use of cyclodextrins as mobile phase additives in HPLC has also been explored for the resolution of equilin and estrone, indicating another potential avenue for separating isomers of their derivatives. researchgate.net Chiral chromatography, employing columns like Chiralcel OD-H, is another powerful technique for separating enantiomers and diastereomers of methylated compounds, as demonstrated in the analysis of α-Tocopherol methyl ether. semanticscholar.org
| Technique | Application | Principle | Example/Relevance |
| HPLC/GC | Purity Assessment | Separates the main compound from impurities based on their physicochemical properties. The relative peak area provides an estimation of purity. | A high percentage of the main peak in a chromatogram indicates high purity. researchgate.net |
| Specialized LC Columns (e.g., Phenyl, Porous Graphitic Carbon) | Isomeric Resolution | Offer alternative selectivities to standard C18 columns, enabling the separation of structurally similar isomers. | Successful separation of equilin sulfate and its Δ8,9-dehydroestrone sulfate isomer. nih.gov |
| Derivatization | Isomeric Resolution | Chemical modification of the analyte to enhance differences in chromatographic behavior between isomers. | Formation of silyl (B83357) derivatives to improve separation of estrogen isomers in GC. molnar-institute.com |
| Chiral Chromatography | Isomeric Resolution | Utilizes a chiral stationary phase to separate enantiomers and diastereomers. | Separation of α-Tocopherol methyl ether stereoisomers. semanticscholar.org |
| Cyclodextrin Mobile Phase Additives | Isomeric Resolution | Cyclodextrins form inclusion complexes with analytes, altering their retention behavior and potentially resolving isomers. | Used for the liquid chromatographic resolution of equilin and estrone. researchgate.net |
Role of Equilin Methyl Ether in Advanced Organic Synthesis Research
Equilin (B196234) Methyl Ether as a Precursor in Complex Molecule Synthesis
The rigid, polycyclic structure of equilin methyl ether makes it an attractive starting material for the synthesis of intricate molecular architectures. Organic chemists have capitalized on its inherent stereochemistry and functional group handles to construct a variety of complex molecules with potential biological activity.
Intermediate in the Synthesis of Structurally Modified Steroids
This compound is a key intermediate in the creation of structurally modified steroids. Its chemical structure allows for targeted modifications that can lead to compounds with altered or enhanced biological properties. For instance, the synthesis of 2-hydroxyequilin and its corresponding methyl ether metabolite has been achieved from commercially available, optically pure equilin. nih.gov This process involves a five-step sequence to produce 2-methoxyequilin, which can then be demethylated to yield 2-hydroxyequilin. nih.gov Such transformations are crucial for studying the metabolic pathways and potential carcinogenic effects of estrogen replacement therapies. nih.gov
Furthermore, research into the synthesis of equilenin (B1671562) derivatives and modified analogs has utilized this compound as a foundational structure. researchgate.net These efforts aim to explore the relationship between the structure of steroid estrogens and their biological activities, leading to the discovery of compounds with potential hypocholesterolemic effects without certain hormonal side effects. researchgate.net The conversion of this compound to various isomers and analogs, such as 8α-estrone, has also been documented, showcasing the compound's utility in accessing a diverse range of steroidal structures. cdnsciencepub.com
Building Block for Steroid-Based Scaffolds and Chemical Probes
The inherent scaffold of this compound provides a robust framework for the construction of novel steroid-based molecular structures and chemical probes. These probes are instrumental in studying the interactions and functions of steroids within biological systems. The development of diverse molecular scaffolds is a significant challenge in medicinal chemistry, and starting from a complex, well-defined structure like this compound can streamline this process. scienceopen.com
The synthesis of bifunctional and trifunctional building blocks for DNA-encoded library (DEL) technology often involves core structures that can be derived from or are analogous to steroid scaffolds. enamine.net While direct evidence of this compound's use in this specific context is not prevalent, its structural motifs are relevant to the design of such libraries for drug discovery. The ability to modify the equilin framework allows for the introduction of various functional groups, which can then be used to attach DNA tags or to modulate the binding properties of the resulting molecules.
Catalyst Development and Methodological Advancements Facilitated by this compound Synthesis
The synthesis and modification of this compound have not only expanded the library of steroidal compounds but have also spurred advancements in catalytic methods and synthetic strategies. The challenges associated with stereoselectively transforming the equilin core have necessitated the development of new and efficient catalytic systems.
For example, the synthesis of ethers, in general, has seen significant progress through the development of various catalysts. organic-chemistry.org While not exclusively focused on this compound, these advancements in etherification reactions are applicable to its synthesis and derivatization. The development of heterogeneous acidic catalysts, for instance, offers environmentally friendly alternatives for reactions like tetrahydropyranylation, which is a common protecting group strategy in complex synthesis. beilstein-journals.org
Furthermore, the extension of ring-closing metathesis methodology to the synthesis of carbocyclic methyl enol ethers using second-generation Grubbs catalysts highlights the ongoing evolution of synthetic methods that can be applied to complex molecules like this compound. rsc.org The quest for more efficient and selective syntheses of steroid derivatives continues to drive innovation in catalyst design and reaction engineering. mdpi.comaidic.it
Chemoenzymatic Synthesis Leveraging this compound Chemistry
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, has emerged as a powerful tool in organic synthesis. This approach has been successfully applied in the context of steroid chemistry, including transformations related to equilin and its derivatives.
Enzymes, particularly lipases, are often employed for their ability to perform highly enantioselective reactions, such as the kinetic resolution of racemic alcohols. nih.gov In the synthesis of optically active steroid precursors, chemoenzymatic methods can provide access to enantiomerically pure intermediates that are difficult to obtain through purely chemical means. mdpi.com For instance, the lipase-catalyzed kinetic resolution of alcohols is a key step in the asymmetric synthesis of various complex molecules. nih.gov
While direct examples of chemoenzymatic synthesis starting from this compound are not extensively documented in the provided search results, the principles are highly relevant. The functional groups present in equilin and its derivatives, such as ketones and hydroxyl groups (after demethylation), are amenable to enzymatic transformations. This approach offers a promising avenue for the efficient and stereocontrolled synthesis of novel, biologically active steroids derived from the equilin scaffold.
Biochemical Transformations and Enzymatic Pathways Involving Equilin Methyl Ether Focus on Chemical Mechanisms
Enzymatic O-Methylation and Demethylation Reactions in Steroid Metabolism
O-methylation and O-demethylation are key reactions in the metabolism of steroids, including estrogens and their derivatives. These processes are catalyzed by specific enzymes that modulate the biological activity and clearance of these compounds.
Catechol-O-methyltransferase (COMT) is a principal enzyme involved in the inactivation of catechol-containing molecules, including catechol estrogens. wikipedia.orgnih.gov While equilin (B196234) methyl ether itself is not a direct substrate for COMT due to the presence of the methyl ether group, its precursors and metabolites that possess a catechol structure are. For instance, if equilin undergoes hydroxylation to form catechol estrogens, COMT can then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen. nih.govcreative-enzymes.com This methylation process is a critical detoxification pathway, as catechol estrogens can be oxidized to reactive quinones that may contribute to carcinogenesis. oup.comnih.gov The methylation by COMT produces methoxy (B1213986) derivatives which often have antiproliferative and other beneficial properties. nih.gov
The reaction mechanism of COMT involves a direct nucleophilic attack by one of the hydroxyl groups of the catechol substrate on the methyl carbon of SAM, proceeding through an SN2-like transition state. creative-enzymes.com This reaction is dependent on the presence of Mg2+. nih.govcreative-enzymes.com
The formation of methyl ethers in steroid metabolism is characterized by enzyme specificity and regioselectivity. COMT, for example, primarily methylates the 3-hydroxyl (meta-position) group of catechol substrates, although methylation at the 4-hydroxyl (para-position) can also occur depending on the substrate and reaction conditions. creative-enzymes.com
The specificity of enzymes extends beyond COMT. Various enzymes, such as lipases, have been shown to exhibit high regioselectivity in the acylation of steroid vicinal diols, demonstrating the precise control enzymes exert over chemical modifications of the steroid scaffold. mdpi.comnih.gov For instance, lipases from Candida rugosa and Chromobacterium viscosum can selectively acylate specific hydroxyl groups on steroid molecules. mdpi.comnih.gov This high degree of selectivity is a hallmark of enzymatic reactions compared to traditional chemical synthesis. mdpi.com
Catechol-O-Methyltransferase (COMT) Activity on Related Steroid Precursors
Investigating Biotransformation Pathways of Steroid Ethers in In Vitro Systems (mechanistic focus)
In vitro systems are invaluable for elucidating the metabolic pathways of steroid ethers like equilin methyl ether. These systems allow for the detailed study of enzymatic reactions and the identification of metabolites in a controlled environment.
The formation of this compound from equilin involves an O-methylation reaction. While not extensively detailed for equilin specifically, the reverse reaction, O-demethylation, is a known metabolic pathway for steroid ethers. wikipedia.org This process can be catalyzed by enzymes such as cytochrome P450 monooxygenases. wikipedia.orgfrontiersin.org For example, CYP1A1 and CYP1A2 can metabolize estradiol (B170435) 3-methyl ether to estradiol through a 3-demethylation reaction. researchgate.net
The biotransformation of related steroid methyl ethers has been studied in various species, revealing complex metabolic patterns. For example, the oral administration of 17α-cyanomethylestradiol 3-methyl ether results in numerous urinary metabolites, indicating extensive biotransformation. nih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids and their ethers. researchgate.netacs.orgmdpi.com
CYP enzymes are known to catalyze the demethylation of methyl ethers. wikipedia.org This reaction typically proceeds via hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal that then spontaneously cleaves to yield the corresponding alcohol and formaldehyde. frontiersin.org Specifically, members of the CYP1A subfamily, such as CYP1A1 and CYP1A2, have been shown to mediate the O-demethylation of estradiol 3-methyl ether. researchgate.net These enzymes can also hydroxylate the steroid ring at various positions. researchgate.netuniprot.org
The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to a highly reactive iron-oxo species that is capable of inserting an oxygen atom into a C-H bond. mdpi.com The substrate binds to the active site of the enzyme, followed by a one-electron reduction of the heme iron. Molecular oxygen then binds to the reduced iron, and a second electron reduction leads to the cleavage of the O-O bond and formation of the reactive oxidizing species. mdpi.com
Enzymatic Pathways Leading to and from this compound
Comparative Studies of Steroid Methyl Ether Biotransformations
Comparative studies of steroid methyl ether biotransformation across different species and using different enzymatic systems reveal significant variations in metabolic pathways. For instance, a study on the biotransformation of 17α-cyanomethylestradiol 3-methyl ether showed remarkable quantitative differences in urinary metabolite patterns among humans, baboons, dogs, minipigs, and rats. nih.gov
Similarly, the metabolism of other synthetic steroids, like stenbolone (B1681136) acetate (B1210297), which contains a methyl group, shows that the position of the methyl group can influence the biotransformation routes. epa.gov Microbial systems have also been used to study steroid transformations. For example, Mycobacterium sp. has been shown to biotransform cholesterol 3β-methyl ether into Δ5-dehydroepiandrosterone 3β-methyl ether as the main product. researchgate.net
These comparative studies highlight the diversity of enzymatic machinery across different organisms and the resulting differences in the metabolic fate of steroid methyl ethers.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Equilin methyl ether in academic research?
- Synthesis : this compound is typically synthesized via reduction of precursor compounds (e.g., equilenin derivatives) followed by fractional crystallization to isolate stereoisomers . For example, (±)-equilenin methyl ether derivatives can be separated based on solubility differences in acetone-methanol mixtures .
- Characterization : Standard techniques include 1H NMR for structural confirmation and LCMS for purity assessment (≥99% purity threshold) . New compounds require full spectral data (NMR, IR, mass spectrometry) and elemental analysis, as per IUPAC guidelines .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Provide detailed experimental protocols in the main manuscript or supplementary materials, including reagent sources, reaction conditions, and purification steps . For example, specify solvent ratios in crystallization steps to isolate trans/cis isomers .
- Include raw spectral data (e.g., NMR peak assignments) and purity metrics (e.g., LCMS chromatograms) to enable cross-validation .
Q. What analytical techniques are critical for confirming the identity of this compound?
- 1H NMR : Verify the presence of characteristic peaks (e.g., methoxy groups and tetracyclic backbone) .
- LCMS : Confirm molecular weight and purity, with thresholds ≥99% for research-grade material .
- X-ray crystallography (advanced): Resolve stereochemical ambiguities in asymmetric carbon configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes of this compound derivatives?
- Compare crystallization conditions (e.g., solvent polarity, temperature) across studies to identify variables affecting isomer ratios .
- Use molecular modeling or vibrational circular dichroism (VCD) to predict and validate dominant stereoisomers under specific synthetic conditions .
- Publish contradictory data in supplementary materials with a detailed discussion of methodological differences .
Q. What strategies optimize this compound synthesis for higher yield or enantiomeric purity?
- Catalytic asymmetric synthesis : Employ chiral catalysts to favor specific stereoisomers, reducing reliance on fractional crystallization .
- Green chemistry approaches : Replace hazardous solvents (e.g., acetone-methanol) with safer alternatives while maintaining reaction efficiency .
- Process intensification : Use microreactors to enhance mixing and reduce side reactions during reduction steps .
Q. How should researchers design in vivo studies involving this compound while adhering to ethical guidelines?
- Study design : Use subcutaneous implants for controlled release (e.g., IRA’s SE-221 formulation) to minimize animal stress .
- Ethical compliance : Secure institutional ethics approval by detailing participant (animal) welfare measures, including pain management and sample size justification .
- Data reporting : Include pharmacokinetic parameters (e.g., release rate, bioavailability) and statistical methods (e.g., IC50 calculations) in publications .
Methodological and Data Management Questions
Q. What are best practices for managing and sharing this compound research data?
- Develop a Data Management Plan (DMP) outlining storage formats (e.g., spectral raw files), metadata standards, and repositories (e.g., Zenodo) .
- Use version-controlled spreadsheets to track synthesis batches, including reaction conditions, yields, and analytical results .
- Share synthetic protocols via platforms like Protocols.io to enhance reproducibility .
Q. How can researchers address variability in this compound purity across batches?
- Implement Quality Control (QC) workflows : Run parallel LCMS and NMR assays for each batch, documenting deviations in supplementary materials .
- Use statistical process control (SPC) : Monitor purity trends over time to identify systemic issues (e.g., reagent degradation) .
Q. What methodologies support systematic literature reviews on this compound?
- Search strategy : Use Google Scholar and PubMed with keywords like “this compound AND synthesis” or “this compound AND stereochemistry” .
- Screening criteria : Exclude non-peer-reviewed sources (e.g., ) and prioritize journals adhering to EQUATOR reporting guidelines .
- Data extraction : Tabulate key findings (e.g., synthesis yields, analytical methods) for comparative analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
